molecular formula C13H16ClN5O B2535413 (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-chlorophenyl)methanone CAS No. 478032-00-7

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-chlorophenyl)methanone

Cat. No. B2535413
CAS RN: 478032-00-7
M. Wt: 293.76
InChI Key: DVUKUFKYHBRUTF-UHFFFAOYSA-N
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Description

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-chlorophenyl)methanone, commonly known as BDT-Cl, is an organic compound with a wide range of applications in scientific research. It is a versatile compound, capable of acting as both a catalyst and a reagent in organic synthesis. BDT-Cl has been used in a variety of fields, including organic chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound of interest is involved in various synthetic processes and structural analyses. Research has shown methods for synthesizing derivatives and analyzing their crystal structures. For example, studies on bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol highlight the synthesis and X-ray diffraction crystallography to determine molecular conformation and packing stabilized by intermolecular interactions (Heng-Shan Dong, Guoyong Huo, 2009). Similarly, novel pyrazolo and triazolo derivatives have been synthesized, showcasing the compound's versatility in creating structurally diverse molecules with potential applications in material science and medicinal chemistry (Baliram S. Hote, P. Lokhande, 2014).

Antioxidant and Antimicrobial Activities

Compounds derived from this chemical structure have been investigated for their antioxidant and antimicrobial properties. For instance, derivatives have shown effective antioxidant power in various in vitro assays, comparing favorably with synthetic standard antioxidant compounds (H. T. Balaydın et al., 2010). Another study explored the synthesis and antimicrobial activity of specific derivatives, indicating their potential as building blocks in pharmaceutical industry and drug research for targeting both gram-positive and gram-negative bacteria (Atul K. Wanjari, 2020).

Anticoronavirus and Antitumoral Activity

Research into (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-chlorophenyl)methanone derivatives has extended into the exploration of their biological activities, including antiviral and antitumoral effects. A study on a series of derivatives showed promising in vitro activity against coronaviruses and tumoral cells. This suggests the compound's derivatives can be fine-tuned to target specific biological activities, potentially offering new therapeutic options (Parameshwara Chary Jilloju et al., 2021).

Applications in Material Science

The compound and its derivatives have also found applications in material science, such as in the development of thermally activated delayed fluorescent (TADF) emitters. These materials are of interest for their potential use in organic light-emitting diodes (OLEDs), highlighting the versatility of this compound beyond biomedical applications (Hyeong Min Kim, Jeong Min Choi, Jun Yeob Lee, 2016).

Molecular Orbital Calculation and Thermal Properties

Spectroscopic and quantum chemical calculations have been applied to derivatives for confirming molecular structures and understanding chemical reactivity, charge distribution, and thermodynamic properties. These studies provide insights into the electronic structure and stability of these compounds, facilitating their application in various fields (Nilavanathi Arasu et al., 2019).

properties

IUPAC Name

[3,5-bis(dimethylamino)-1,2,4-triazol-1-yl]-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN5O/c1-17(2)12-15-13(18(3)4)19(16-12)11(20)9-7-5-6-8-10(9)14/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUKUFKYHBRUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C(=N1)N(C)C)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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